molecular formula C17H19FN2O2 B12724859 3-Desfluoro,-4-Fluoro-Safinamide Mesylate CAS No. 202825-43-2

3-Desfluoro,-4-Fluoro-Safinamide Mesylate

Cat. No.: B12724859
CAS No.: 202825-43-2
M. Wt: 302.34 g/mol
InChI Key: KAWCXZXQTSSDOQ-LBPRGKRZSA-N
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Description

4-Fluoro safinamide is a derivative of safinamide, a compound primarily used in the treatment of Parkinson’s disease. It is an oral α-aminoamide derivative with both dopaminergic and non-dopaminergic properties. The dopaminergic properties are due to its selective and reversible inhibition of monoamine oxidase B, while the non-dopaminergic properties are attributed to its ability to block voltage-sensitive sodium and calcium channels and inhibit glutamate release .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro safinamide involves several steps, starting from commercially available starting materials. The key steps include:

Industrial Production Methods: Industrial production of 4-Fluoro safinamide follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro safinamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may result in various substituted derivatives .

Scientific Research Applications

4-Fluoro safinamide has several scientific research applications, including:

Mechanism of Action

4-Fluoro safinamide can be compared with other similar compounds, such as:

    Safinamide: The parent compound, which lacks the fluoro substitution.

    Rasagiline: Another monoamine oxidase B inhibitor used in the treatment of Parkinson’s disease.

    Selegiline: A selective monoamine oxidase B inhibitor with similar therapeutic applications.

Uniqueness: The presence of the fluoro group in 4-Fluoro safinamide may enhance its pharmacokinetic properties, such as increased metabolic stability and improved blood-brain barrier penetration, compared to its non-fluorinated counterparts .

Comparison with Similar Compounds

  • Safinamide
  • Rasagiline
  • Selegiline

Properties

CAS No.

202825-43-2

Molecular Formula

C17H19FN2O2

Molecular Weight

302.34 g/mol

IUPAC Name

(2S)-2-[[4-[(4-fluorophenyl)methoxy]phenyl]methylamino]propanamide

InChI

InChI=1S/C17H19FN2O2/c1-12(17(19)21)20-10-13-4-8-16(9-5-13)22-11-14-2-6-15(18)7-3-14/h2-9,12,20H,10-11H2,1H3,(H2,19,21)/t12-/m0/s1

InChI Key

KAWCXZXQTSSDOQ-LBPRGKRZSA-N

Isomeric SMILES

C[C@@H](C(=O)N)NCC1=CC=C(C=C1)OCC2=CC=C(C=C2)F

Canonical SMILES

CC(C(=O)N)NCC1=CC=C(C=C1)OCC2=CC=C(C=C2)F

Origin of Product

United States

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